Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine
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Overview
Description
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine typically involves the reaction of benzylamine with 2-chloromethyl-4,5,6,7-tetrahydro-benzothiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide
- (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile
Uniqueness
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine, also known as N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, is a compound belonging to the benzothiazole class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₂S with a molecular weight of approximately 244.35 g/mol. The structure features a benzyl group and a tetrahydro-benzothiazole ring system that contribute to its biological activity. The presence of both amine and thiazole functionalities enhances its reactivity and potential interactions with various biological targets.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance:
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
These results demonstrate the compound's potential as an effective antimicrobial agent against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are noteworthy. Studies have shown that these compounds can inhibit the production of inflammatory cytokines such as IL-6 and TNF-α. For example, a derivative compound (designated as B7) demonstrated a significant reduction in these cytokines while also promoting apoptosis in cancer cell lines . This dual action suggests that this compound could be beneficial in treating inflammatory diseases alongside cancer.
Anticancer Activity
Recent investigations into the anticancer properties of benzothiazole derivatives have revealed promising results. The compound B7 not only inhibited cancer cell proliferation but also affected critical signaling pathways involved in tumor growth:
- AKT Pathway : Inhibition leads to reduced cell survival.
- ERK Pathway : Targeting this pathway affects cell migration and proliferation.
The ability of these compounds to induce apoptosis and arrest the cell cycle positions them as candidates for further development in cancer therapy .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized twenty-five novel benzothiazole derivatives and evaluated their biological activity. Among these, compound B7 was highlighted for its potent anticancer effects against several human cancer cell lines (A431, A549) and its ability to modulate inflammatory responses .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzothiazole nucleus can enhance biological activity. For instance, substituents at specific positions on the benzothiazole ring have been shown to increase potency against various cancer types .
- Neuropharmacological Potential : Given the structural characteristics of this compound, it may interact with neurotransmitter systems. This suggests a potential role in neuropharmacology that warrants further investigation.
Properties
Molecular Formula |
C15H18N2S |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2S/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h1-3,6-7,16H,4-5,8-11H2 |
InChI Key |
ASQXRBYMFXSAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
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